6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid
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Overview
Description
6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.245 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-isobutyl-2-(methylamino)pyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:
- 2,4,6-trisubstituted pyrimidines
- 4,6-dichloro-2-methylthiopyrimidine
- 4-(4-benzyloxy)phenyl pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(methylamino)-6-(2-methylpropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)4-7-5-8(9(14)15)13-10(11-3)12-7/h5-6H,4H2,1-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
TVKBTKXUITWCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)NC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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